Sulfonamide NH pKa and Zn(II)-Binding Competence: 2,6-F₂ Substitution vs. Unsubstituted Benzenesulfonamide
The 2,6-difluoro substitution lowers the sulfonamide NH pKa from 10.1 (unsubstituted benzenesulfonamide) to 9.1, increasing the fraction of the zinc-binding ArSO₂NH⁻ anion at pH 7.4 from approximately 0.2% to 1.9%, a ~9.5-fold enhancement in the concentration of the binding-competent species [1]. The experimentally measured Kd of 2,6-difluorobenzenesulfonamide for bovine carbonic anhydrase II is 1.45 ± 0.04 µM, with a binding enthalpy (ΔH°obs) of 7.81 ± 0.14 kcal mol⁻¹ [1]. The target compound incorporates this optimized 2,6-difluoro warhead, whereas non-fluorinated analogs (e.g., N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide) lack both the pKa shift and the favorable hydrophobic contacts with the CA active-site cleft .
| Evidence Dimension | Sulfonamide NH pKa and CA II binding affinity |
|---|---|
| Target Compound Data | pKa ≈ 9.1 (warhead); Kd not directly measured for target compound; warhead Kd = 1.45 ± 0.04 µM (2,6-FBS) |
| Comparator Or Baseline | Benzenesulfonamide (unsubstituted): pKa 10.1, Kd not reported in same study; non-fluorinated analog: no CA binding data available |
| Quantified Difference | ΔpKa = 1.0 unit (2,6-FBS vs benzenesulfonamide); ~9.5× higher ArSO₂NH⁻ concentration at pH 7.4 |
| Conditions | Isothermal titration calorimetry (ITC) in phosphate buffer; bovine CA II; 25 °C |
Why This Matters
The pKa shift is the dominant energetic determinant of CA II binding; purchasers seeking carbonic anhydrase-targeted probes must verify 2,6-difluoro substitution to ensure adequate active-site zinc coordination at physiological pH.
- [1] Krishnamurthy VM, et al. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Chem Asian J. 2007;2(1):94-105. Table 1. View Source
